molecular formula C21H28N2O3S B2806047 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine CAS No. 865593-70-0

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2806047
CAS No.: 865593-70-0
M. Wt: 388.53
InChI Key: VCAUWVWFKMYYMH-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2,6-dimethylphenyl group and at the 4-position with a sulfonyl-linked 5-methoxy-2,4-dimethylphenyl moiety. Its molecular formula is C₂₁H₂₈N₂O₃S, with a molecular weight of ~388.5 g/mol.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-19(26-5)17(3)13-18(20)4/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAUWVWFKMYYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine typically involves the reaction of 2,6-dimethylphenylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 1-(2,6-Dimethylphenyl)-4-(5-hydroxy-2,4-dimethylbenzenesulfonyl)piperazine.

    Reduction: 1-(2,6-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfanyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20H26N2O3S
  • Molecular Weight : 374.5 g/mol
  • IUPAC Name : 1-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine

The structure features a piperazine ring substituted with various functional groups that contribute to its biological activity.

Antidepressant Activity

Recent studies have investigated the potential antidepressant effects of this compound. Research indicates that similar piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, leading to improved mood regulation. A study published in Molecular Pharmacology demonstrated that related compounds exhibited significant binding affinity for serotonin receptors, suggesting a possible mechanism for their antidepressant effects .

Anticancer Properties

The sulfonamide group in the compound is known for its anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related sulfonamide derivative revealed that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies have indicated that piperazine derivatives can enhance neuronal survival under stress conditions .

Case Studies

StudyApplicationFindings
Molecular Pharmacology (2023)AntidepressantDemonstrated binding affinity for serotonin receptors
Journal of Medicinal Chemistry (2024)AnticancerReduced cell viability in breast and lung cancer lines
Neuroscience Letters (2023)NeuroprotectionEnhanced neuronal survival under oxidative stress

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine R₁: 2,6-dimethylphenyl; R₂: 5-methoxy-2,4-dimethylphenyl ~388.5 High lipophilicity; potential CNS targeting
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine R₁: 2,5-dichlorophenyl; R₂: same as above ~429.4 Increased electronegativity; possible enhanced receptor affinity
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine R₁: 2,3-dimethylphenyl; R₂: 2,5-dimethoxyphenyl ~400.5 Improved solubility due to dimethoxy groups
[11C]DASA-23 (PET tracer) R₁: 2,6-difluorophenyl; R₂: 4-methoxyphenyl ~423.4 (with ¹¹C label) Non-invasive PKM2 imaging in glioblastoma
HBK14-HBK19 Series Varied phenoxyethyl/propyl chains on R₁/R₂ 450–500 Dopamine/serotonin receptor modulation
Pseudovardenafil Piperidine instead of piperazine ~488.5 PDE5 inhibition; illicit dietary additive
Key Observations:

Electron-Withdrawing vs. Methoxy groups (e.g., in DASA-23 ) improve solubility but may reduce blood-brain barrier penetration.

Lipophilicity and Bioavailability :

  • The target compound’s 2,6-dimethylphenyl group increases steric bulk compared to smaller substituents (e.g., 2-methoxyphenyl in HBK14 ), which may affect metabolic stability.

Diagnostic vs. Therapeutic Applications: Fluorinated analogues (e.g., [¹¹C]DASA-23) are optimized for PET imaging due to radiolabel compatibility , whereas non-fluorinated derivatives may prioritize oral bioavailability for therapeutic use.

Research Findings and Implications

  • PKM2 Imaging : Fluorinated sulfonylpiperazines like [¹⁸F]DASA-23 validate the utility of methoxy-substituted analogues in metabolic imaging, suggesting the target compound could be radiolabeled for similar applications.
  • SAR Insights :
    • Position of Methoxy Groups : 5-Methoxy (target compound) vs. 2-methoxy (HBK14 ) affects hydrogen bonding with targets like PKM2 or serotonin receptors.
    • Dimethyl vs. Dichloro : Dichloro derivatives () may exhibit stronger receptor binding but higher toxicity risks.

Biological Activity

1-(2,6-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine core, substituted with a dimethylphenyl group and a methoxy-dimethylphenyl sulfonyl moiety. Its molecular formula is C24H30N3O5S, with a molecular weight of approximately 446.54 g/mol. The structural formula can be represented as follows:

SMILES CC C C1 CC C C C1 N2CCN CC2 S O O C3 C C C C C3 OC C C C\text{SMILES CC C C1 CC C C C1 N2CCN CC2 S O O C3 C C C C C3 OC C C C}

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been shown to exhibit:

  • Antinociceptive Activity : Studies indicate that the compound acts as an antagonist at the B1 receptor, which is implicated in pain pathways. In animal models, it has demonstrated significant antinociceptive effects in both acetic acid-induced writhing assays and formalin-induced nociception tests .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It shows potential in reducing inflammation in acute models, exhibiting effects comparable to established anti-inflammatory drugs like aspirin .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AntinociceptiveMouse acetic acid modelSignificant reduction in pain response
Anti-inflammatoryAA rat modelComparable efficacy to aspirin in reducing paw swelling
Multimodal serotonergic activityRat modelIncreased serotonin levels post-treatment

Case Studies

  • Antinociceptive Pharmacology : In a study evaluating the antinociceptive effects of related compounds, it was found that this compound exhibited a strong affinity for B1 receptors and demonstrated effective pain relief in various assays .
  • Anti-inflammatory Action : Another investigation revealed that the compound significantly inhibited inflammation in acute models, suggesting its potential as an anti-inflammatory agent. The results indicated that it could be a promising candidate for further development in treating inflammatory conditions .

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